molecular formula C5H10ClF3N2OS B14518331 1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride CAS No. 62991-47-3

1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride

Cat. No.: B14518331
CAS No.: 62991-47-3
M. Wt: 238.66 g/mol
InChI Key: QREZRMMZHNMDGI-UHFFFAOYSA-N
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Description

1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride is an organosulfur compound with a unique structure that includes both hydrazine and sulfinyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride typically involves the reaction of 1,2-diethylhydrazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl chloride group to a sulfide or thiol.

    Substitution: The sulfinyl chloride group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfinyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl chloride groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diethylhydrazine: Lacks the trifluoromethyl and sulfinyl chloride groups, making it less reactive.

    Trifluoromethyl sulfinyl chloride: Contains the sulfinyl chloride group but lacks the hydrazine moiety.

    1,2-Diethyl-2-(trifluoromethyl)hydrazine: Similar structure but without the sulfinyl chloride group.

Uniqueness

1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride is unique due to the presence of both the trifluoromethyl and sulfinyl chloride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

62991-47-3

Molecular Formula

C5H10ClF3N2OS

Molecular Weight

238.66 g/mol

IUPAC Name

[[chlorosulfinyl(ethyl)amino]-(trifluoromethyl)amino]ethane

InChI

InChI=1S/C5H10ClF3N2OS/c1-3-10(5(7,8)9)11(4-2)13(6)12/h3-4H2,1-2H3

InChI Key

QREZRMMZHNMDGI-UHFFFAOYSA-N

Canonical SMILES

CCN(C(F)(F)F)N(CC)S(=O)Cl

Origin of Product

United States

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